molecular formula C16H17N2O4S- B1221077 Picibanil CAS No. 39325-01-4

Picibanil

カタログ番号: B1221077
CAS番号: 39325-01-4
分子量: 333.4 g/mol
InChIキー: JGSARLDLIJGVTE-MBNYWOFBSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Benzylpenicillin sodium is synthesized through the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The isolated penicillin is then converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of benzylpenicillin sodium involves large-scale fermentation followed by downstream processing to extract and purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of penicillin. The purified penicillin is then crystallized and converted to its sodium salt form .

作用機序

ベンジルペニシリンナトリウムは、細菌の細胞壁合成を阻害することにより、抗菌作用を発揮します。細菌の細胞膜にあるペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最後のトランスペプチダーゼ反応を阻害します。 これにより、細胞壁が弱くなり、最終的に浸透圧によって細菌細胞が溶解します .

類似化合物:

ベンジルペニシリンナトリウムの独自性: ベンジルペニシリンナトリウムは、グラム陽性球菌に対する高い有効性と、感受性のある細菌が原因のいくつかの感染症に対する第一選択薬として使用されることから、独自性があります。 経口吸収が悪いことから、静脈内または筋肉内投与が必要になりますが、これは高い生物学的利用能と作用開始の迅速化を確保する上で有利となる可能性があります .

類似化合物との比較

生物活性

Picibanil, also known as OK-432, is a streptococcal preparation that has been utilized primarily as an immunotherapeutic agent in various medical conditions, particularly in oncology and the treatment of lymphatic malformations. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits potent biological response-modifying activities. It is believed to operate through several key mechanisms:

  • Cytokine Induction : this compound stimulates the production of various cytokines such as IL-1, IL-2, TNF-α, and IFN-γ. These cytokines play crucial roles in modulating immune responses and enhancing anticancer immunity .
  • Activation of Immune Cells : The compound activates various immune cells including neutrophils, macrophages, and lymphocytes, which are essential for its antitumor effects. This activation is mediated through the Toll-like receptor (TLR) 4-MD2 signaling pathway .
  • Dendritic Cell Maturation : this compound has been shown to induce the maturation of dendritic cells both in vitro and in vivo, suggesting its potential as an adjuvant in dendritic cell-based immunotherapy .

Clinical Applications

This compound has been employed in several clinical settings:

1. Cancer Treatment

This compound was approved as an anticancer agent in Japan in 1975. Its application includes:

  • Antitumor Effects : Clinical studies have demonstrated that local injections of this compound into tumor tissues can lead to significant antitumor responses. For instance, a study involving BALB/c mice with cancerous ascites showed increased recruitment and activation of immune cells following treatment with this compound .

2. Lymphatic Malformations

The use of this compound in sclerotherapy for lymphatic malformations has gained attention due to its efficacy and safety profile:

  • Efficacy in Lymphangiomas : A systematic review indicated that approximately 86% of patients treated with this compound for predominantly macrocystic lymphangiomas experienced successful outcomes . Another study reported that over 90% of patients with plunging ranulas showed marked responses after sclerotherapy with this compound .
  • Mechanism of Sclerotherapy : The sclerosing effect is attributed to a controlled inflammatory response that leads to fibrosis and collapse of lymphatic malformation walls. This process involves changes in the cellular composition from lymphocytes to neutrophils and increased expression of inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Clinical Outcomes with this compound

Study ReferenceConditionPatient CountSuccess Rate (%)Notes
Lymphangiomas2286Successful outcomes defined as >60% reduction in size
Plunging Ranulas25>92Marked responses observed; low complication rate
Cancer (various types)N/AVariableLocal injections lead to immune activation

Case Studies

Case Study 1: Treatment of Lymphangioma
A retrospective analysis involved 30 patients diagnosed with lymphangioma treated with a series of four doses of this compound. The results indicated that 86% had a successful outcome defined by significant reduction in lesion size as measured by imaging techniques.

Case Study 2: Plunging Ranula Treatment
In a recent study, patients receiving this compound sclerotherapy for plunging ranulas showed over 92% marked improvement. The treatment was noted for its simplicity and low incidence of serious complications, reinforcing its role as a preferred therapeutic option .

特性

CAS番号

39325-01-4

分子式

C16H17N2O4S-

分子量

333.4 g/mol

IUPAC名

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1

InChIキー

JGSARLDLIJGVTE-MBNYWOFBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Key on ui other cas no.

39325-01-4

同義語

NSC B116209
NSC-B116209
NSCB116209
OK 432
OK-432
OK432
Picibanil
Picibanyl
Streptococcal OK 432
Streptococcal OK-432
Streptococcal OK432
Streptococcal Preparation OK 432
Streptococcal Preparation OK-432
Streptococcal Preparation OK432

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picibanil
Reactant of Route 2
Reactant of Route 2
Picibanil
Reactant of Route 3
Reactant of Route 3
Picibanil
Reactant of Route 4
Picibanil
Reactant of Route 5
Picibanil
Reactant of Route 6
Reactant of Route 6
Picibanil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。